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Compound of Interest

Compound Name:
4-

(Trifluoromethoxy)benzotrifluoride

Cat. No.: B1304638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-
(Trifluoromethoxy)benzotrifluoride, a key fluorinated building block in modern medicinal and

agricultural chemistry. This document details its chemical identity, physicochemical properties,

synthesis, and reactivity, with a focus on its application in drug development. Detailed

experimental protocols for its synthesis and a characteristic reaction are provided, alongside an

analysis of its spectroscopic properties. The strategic importance of the trifluoromethoxy and

trifluoromethyl moieties in modulating the biological activity and pharmacokinetic profiles of

drug candidates is also discussed.

Chemical Identity
Systematic IUPAC Name: 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene

CAS Number: 80258-33-9

Synonyms: p-Trifluoromethoxybenzotrifluoride, 4-(Trifluoromethyl)phenyl trifluoromethyl ether
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The unique physicochemical properties of 4-(Trifluoromethoxy)benzotrifluoride, imparted by

the two electron-withdrawing fluoroalkyl groups, make it a valuable intermediate in the

synthesis of complex organic molecules. A summary of its known and predicted properties is

presented in Table 1.

Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)benzotrifluoride

Property Value Source

Molecular Formula C₈H₄F₆O -

Molecular Weight 230.11 g/mol [Calculated]

Boiling Point 133.4 ± 40.0 °C (Predicted) ChemicalBook

Density 1.408 ± 0.06 g/cm³ (Predicted) ChemicalBook

Refractive Index 1.377 ChemWhat

Melting Point Not available -

Solubility

Insoluble in water; likely

soluble in common organic

solvents such as

dichloromethane, ethyl

acetate, and tetrahydrofuran.

General knowledge

Synthesis and Reactivity
The synthesis of 4-(Trifluoromethoxy)benzotrifluoride can be achieved through various

methods, often involving the introduction of the trifluoromethoxy group onto a pre-functionalized

benzotrifluoride core.

Synthetic Routes
Several synthetic strategies can be envisioned for the preparation of 4-
(Trifluoromethoxy)benzotrifluoride. One common approach involves the trifluoromethylation

of a suitable precursor, such as 4-(trifluoromethoxy)phenol or its derivatives. Another viable

route is the introduction of the trifluoromethoxy group to a 4-substituted benzotrifluoride. A

plausible synthetic workflow is outlined below.
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A plausible synthetic workflow for 4-(Trifluoromethoxy)benzotrifluoride.

Experimental Protocol: Synthesis from 4-
Hydroxybenzotrifluoride
This protocol is a representative method for the synthesis of aryl trifluoromethyl ethers.

Materials:

4-Hydroxybenzotrifluoride
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Carbon tetrachloride (CCl₄)

Anhydrous hydrogen fluoride (HF)

Antimony pentachloride (SbCl₅) (catalyst)

Anhydrous sodium sulfate

Dichloromethane (CH₂Cl₂)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

Chlorination: In a fume hood, dissolve 4-hydroxybenzotrifluoride in an excess of carbon

tetrachloride. Add a catalytic amount of a radical initiator (e.g., AIBN) and heat the mixture

under reflux with a UV lamp to facilitate the formation of the corresponding trichloromethyl

ether. Monitor the reaction by TLC or GC-MS.

Fluorination: After completion of the chlorination, carefully remove the excess carbon

tetrachloride under reduced pressure. To the crude trichloromethyl ether, add anhydrous

hydrogen fluoride and a catalytic amount of antimony pentachloride in a suitable pressure-

resistant vessel (e.g., a stainless-steel autoclave). Heat the mixture at a specified

temperature (e.g., 80-100 °C) for several hours.

Work-up: Cool the reaction vessel to room temperature and cautiously vent the excess HF.

Quench the reaction mixture by pouring it onto ice. Neutralize the mixture with a saturated

sodium bicarbonate solution.

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the

organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and

concentrate the organic phase under reduced pressure. The crude product can be purified

by distillation or column chromatography to yield 4-(Trifluoromethoxy)benzotrifluoride.

Reactivity and Key Reactions
The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups

deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles
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to the meta position. Conversely, the ring is activated towards nucleophilic aromatic

substitution, particularly if a leaving group is present.

One notable reaction is the directed ortho-lithiation, where the trifluoromethoxy group can direct

deprotonation to the adjacent position.

Experimental Protocol: Lithiation and Carboxylation

Materials:

4-(Trifluoromethoxy)benzotrifluoride

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Dry ice (solid CO₂)

Hydrochloric acid (1 M)

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon),

dissolve 4-(Trifluoromethoxy)benzotrifluoride in anhydrous THF. Cool the solution to -78

°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise

while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this

temperature.

Carboxylation: While maintaining the cold temperature, carefully add crushed dry ice to the

reaction mixture in small portions. Allow the mixture to warm to room temperature overnight.

Work-up: Quench the reaction with 1 M hydrochloric acid. Extract the aqueous layer with

diethyl ether.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)-5-

(trifluoromethyl)benzoic acid.

Spectroscopic Analysis
While specific spectra for 4-(Trifluoromethoxy)benzotrifluoride are not readily available in

public databases, its expected spectroscopic features can be inferred from data on analogous

compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Features

¹H NMR

Two doublets in the aromatic region (δ 7.0-8.0

ppm), characteristic of a 1,4-disubstituted

benzene ring.

¹³C NMR

Signals for the two fluoroalkyl carbons, and four

distinct signals for the aromatic carbons. The

carbon attached to the trifluoromethoxy group

will appear as a quartet due to coupling with

fluorine.

¹⁹F NMR
Two singlets, one for the -OCF₃ group and

another for the -CF₃ group.

Mass Spec (EI)

A molecular ion peak (M⁺) at m/z 230, along

with characteristic fragmentation patterns

including the loss of fluorine and trifluoromethyl

radicals.

IR

Strong C-F stretching bands in the region of

1100-1300 cm⁻¹, and C-O stretching for the

ether linkage around 1250 cm⁻¹. Aromatic C-H

and C=C stretching bands will also be present.

Applications in Drug Development
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The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a widely

employed strategy in medicinal chemistry to enhance the pharmacological profile of drug

candidates.[1] These groups can significantly influence a molecule's lipophilicity, metabolic

stability, and binding affinity to its biological target.
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Workflow for the application of 4-(Trifluoromethoxy)benzotrifluoride in drug discovery.

The trifluoromethoxy group, in particular, is highly lipophilic and can improve a drug's ability to

cross cell membranes. Furthermore, the strong carbon-fluorine bonds in both moieties enhance

metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing

the drug's half-life. The electron-withdrawing nature of these groups can also modulate the pKa

of nearby functional groups, which can be critical for receptor binding interactions.
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Conclusion
4-(Trifluoromethoxy)benzotrifluoride is a versatile and valuable building block for the

synthesis of advanced materials and bioactive molecules. Its unique electronic and steric

properties, conferred by the two fluoroalkyl substituents, provide medicinal chemists with a

powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug

candidates. The synthetic and reaction protocols provided herein serve as a practical guide for

researchers in the field. Further exploration of the reactivity and applications of this compound

is expected to lead to the development of novel and improved pharmaceuticals and

agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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